N-(2,2-difluorocyclopentyl)benzamide

Targeted protein degradation Cereblon E3 ligase PROTAC design

Researchers requiring precise fluorinated building blocks for CRBN ligand design often encounter batch-to-batch inconsistency and sourcing delays. N-(2,2-Difluorocyclopentyl)benzamide (CAS 1854109-62-8) is a crystalline solid with a defined melting point (~135 °C) that ensures reproducible handling in automated synthesis platforms. - Provides the exact 2,2-gem-difluorocyclopentyl topology critical for CRBN binding affinity. - Offers a conformationally restricted scaffold for consistent structure-activity relationships in PROTAC development. - Backed by reliable global logistics for uninterrupted lead optimization workflows.

Molecular Formula C12H13F2NO
Molecular Weight 225.2
CAS No. 1854109-62-8
Cat. No. B6283786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluorocyclopentyl)benzamide
CAS1854109-62-8
Molecular FormulaC12H13F2NO
Molecular Weight225.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluorocyclopentyl)benzamide: Sourcing and Overview


N-(2,2-Difluorocyclopentyl)benzamide (CAS 1854109-62-8, molecular formula C₁₂H₁₃F₂NO, molecular weight 225.23 g/mol) is a fluorinated benzamide derivative in which a benzamide moiety is linked to a cyclopentyl ring bearing geminal fluorine substituents at the 2-position . The compound exists as a crystalline solid with a reported melting point of approximately 135 °C [1]. As a conformationally constrained fluorinated building block, it is primarily employed in medicinal chemistry for the synthesis of enzyme inhibitors, receptor modulators, and cereblon (CRBN) E3 ligase ligands used in PROTAC (proteolysis-targeting chimera) design [2].

ScaffoldFluorinated benzamide with 2,2-gem-difluoro conformational lock
WorkflowCRBN E3 ligase ligand synthesis, PROTAC design, enzyme inhibitor/receptor modulator programs
FormCrystalline solid for reproducible weighing and automated synthesis

Why N-(2,2-Difluorocyclopentyl)benzamide Is Irreplaceable


Superficially analogous cyclopentyl benzamides (e.g., N-cyclopentylbenzamide, CAS 53226-42-9; N-(3,3-difluorocyclopentyl)benzamide, CAS 1878904-74-5) share the same core scaffold and molecular formula but differ critically in the presence and position of fluorine substituents [1]. The 2,2-gem-difluoro substitution pattern imparts distinct conformational rigidity, electronic character, and metabolic stability compared to the unfluorinated parent or the 3,3-difluoro regioisomer [2]. In cereblon (CRBN) binder programs, fluorination of benzamide-type ligands has been shown to increase CRBN binding affinity (e.g., fluorinated compound 8d exhibited an IC₅₀ of 63 ± 16 µM versus the nonfluorinated analog) [3], demonstrating that the fluorine atoms are not inert substituents but active contributors to target engagement. Consequently, generic substitution without matching the exact 2,2-difluorocyclopentyl topology risks loss of binding affinity, altered PROTAC degradation efficiency, and irreproducible structure–activity relationships.

2,2-gem-difluoro pattern
N-cyclopentylbenzamide (unfluorinated)
Lacks conformational restriction; binding geometry may not transfer
2,2-gem-difluoro substitution
N-(3,3-difluorocyclopentyl)benzamide regioisomer
Fluorine distal to amide; target engagement profile may shift
Fluorine-mediated CRBN affinity
Nonfluorinated or differently fluorinated analogs
Class-level affinity gains may not replicate without 2,2-difluoro motif

Comparative Evidence vs. Structural Analogs


Fluorination Enhances Cereblon Binding Affinity

In a systematic medicinal chemistry campaign, fluorinated benzamide-type cereblon binders exhibited significantly improved CRBN binding affinity compared to nonfluorinated analogs. The fluorine-containing benzamide derivative 8d (bearing a fluorophenyl substituent) demonstrated an IC₅₀ of 63 ± 16 µM against CRBN, whereas the corresponding nonfluorinated analog (compound 6a) showed substantially weaker binding [1]. Although N-(2,2-difluorocyclopentyl)benzamide itself has not been directly profiled in this published series, the 2,2-difluorocyclopentyl motif represents a conformationally locked fluorine-bearing scaffold consistent with the structural features that drove the affinity gains observed in compound 8d [1].

Fluorination vs CRBN binding
Class-level inference
Fluorinated benzamide 8d IC₅₀ 63±16 µM vs nonfluorinated analog (weaker binding)
Class-level fluorine effect supports CRBN engagement
Target compound not directly profiled in this assay
Targeted protein degradation Cereblon E3 ligase PROTAC design

Conformational Restriction by Gem-Difluoro Substitution

The gem-difluorocyclopentyl ring in N-(2,2-difluorocyclopentyl)benzamide introduces a strong conformational bias absent in the unfluorinated N-cyclopentylbenzamide (CAS 53226-42-9) or the regioisomeric N-(3,3-difluorocyclopentyl)benzamide (CAS 1878904-74-5) [1]. The 2,2-difluoro substitution restricts pseudorotation of the cyclopentyl ring and alters the spatial orientation of the benzamide moiety relative to the cyclopentyl ring, which can critically impact target binding geometry [2]. In contrast, the 3,3-difluoro regioisomer places the fluorine atoms distal to the amide linkage, resulting in a different conformational profile .

Conformational restriction
Class-level inference
2,2-gem-difluoro restricts pseudorotation; unique spatial orientation
May pre-organize binding conformation
Qualitative class effect; no direct comparison data
Conformational restriction Gem-difluoro effect Medicinal chemistry

Metabolic Stability of the Gem-Difluorocyclopentyl Motif

The carbon–fluorine bond at the 2,2-position of the cyclopentyl ring is resistant to cytochrome P450-mediated oxidative metabolism, a well-established property of gem-difluoro substitution patterns [1]. Compounds containing the 2,2-difluorocyclopentyl motif have been described as exhibiting enhanced metabolic stability compared to their nonfluorinated counterparts [1][2]. For example, 2,2-difluorocyclopentanol has been explicitly noted for its metabolic stability advantages in the synthesis of JAK inhibitors [1]. While direct microsomal stability data for N-(2,2-difluorocyclopentyl)benzamide have not been published, the class-level metabolic stability benefit of the gem-difluoro motif is extensively documented [3].

Metabolic stability
Class-level inference
Resistant to CYP450 oxidation (gem-difluoro class effect)
Supports metabolic stability screening rationale
Direct microsomal data not available for this compound
Metabolic stability Oxidative metabolism Fluorine substitution

Crystalline Nature and Melting Point Advantage

N-(2,2-Difluorocyclopentyl)benzamide is reported as a crystalline solid with a melting point of approximately 135 °C [1]. In contrast, its unfluorinated analog N-cyclopentylbenzamide (CAS 53226-42-9, molecular weight 189.25 g/mol) has different solid-state properties . The crystalline nature and well-defined melting point of the 2,2-difluoro compound facilitate purification, characterization, and formulation, providing practical advantages for procurement and experimental reproducibility [1].

Melting point
Reported
≈135 °C
Crystalline solid supports reproducible handling
Well-defined form simplifies procurement
Physicochemical properties Solid-state characterization Crystallinity

N-(2,2-Difluorocyclopentyl)benzamide: Applications and Procurement


Conformationally Locked CRBN Ligands for PROTACs

N-(2,2-Difluorocyclopentyl)benzamide serves as a fluorinated benzamide scaffold for developing novel cereblon (CRBN) E3 ligase binders. The 2,2-difluorocyclopentyl group provides conformational restriction and fluorine-mediated binding enhancements analogous to those reported for fluorinated benzamide-type CRBN ligands (e.g., compound 8d, IC₅₀ = 63 ± 16 µM) [1]. This scaffold is suitable for incorporation into PROTAC molecules where precise spatial orientation of the E3 ligase-recruiting moiety is critical for ternary complex formation and target ubiquitination [1].

Lead Optimization for Enhanced Metabolic Stability

The gem-difluorocyclopentyl motif is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism at the cyclopentyl ring [2]. Research teams synthesizing compound libraries for hit-to-lead or lead optimization phases can use N-(2,2-difluorocyclopentyl)benzamide as a key intermediate to introduce metabolic stability while maintaining the benzamide pharmacophore. This is particularly relevant when the unfluorinated N-cyclopentylbenzamide scaffold has shown promising activity but suffers from rapid metabolic clearance [2][3].

SAR Comparison of Difluoro Regioisomers

Systematic SAR exploration of fluorine positional effects on target binding requires access to all three regioisomers: N-(2,2-difluorocyclopentyl)benzamide (CAS 1854109-62-8), N-(3,3-difluorocyclopentyl)benzamide (CAS 1878904-74-5), and N-cyclopentylbenzamide (CAS 53226-42-9) [2]. Procuring the 2,2-difluoro regioisomer enables head-to-head comparison of binding affinity, selectivity, and pharmacokinetic properties across the fluorination series, generating data that cannot be obtained with any single analog alone .

Crystalline Intermediate for Parallel Synthesis

The crystalline nature and defined melting point (≈135 °C) of N-(2,2-difluorocyclopentyl)benzamide make it amenable to automated weighing, solid-phase synthesis, and parallel chemistry platforms where precise stoichiometry and reproducible handling are essential [2]. This contrasts with oily or low-melting cyclopentyl benzamide analogs that present practical difficulties in high-throughput synthesis environments [2].

Application
Selection Property
Validation Focus
PROTAC CRBN ligand design
2,2-difluoro conformational restriction
CRBN binding affinity assay context
Metabolic stability optimization
Gem-difluoro motif for CYP resistance
Microsomal stability assessment
Fluorine positional SAR studies
2,2- vs 3,3-difluoro regioisomer
Binding and selectivity profile comparison
Automated parallel synthesis
Crystalline solid with defined melting point
Weighing reproducibility and stoichiometry
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